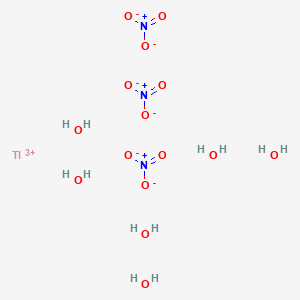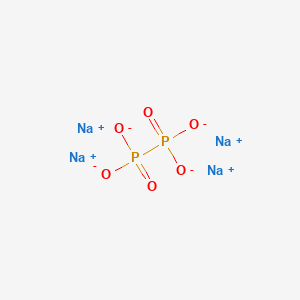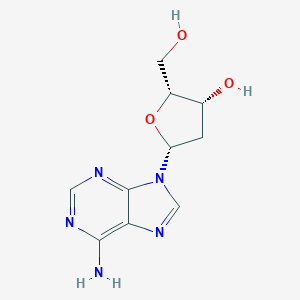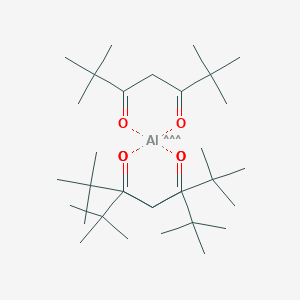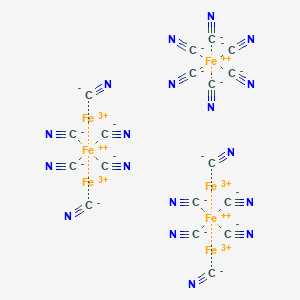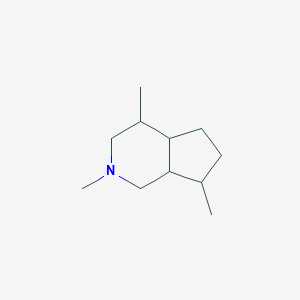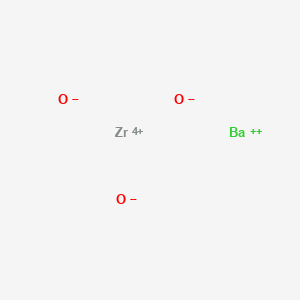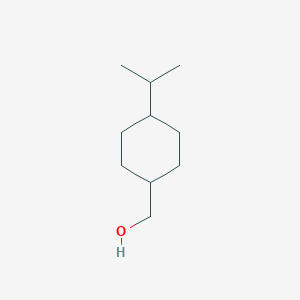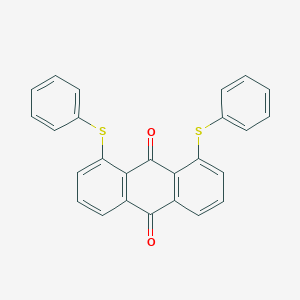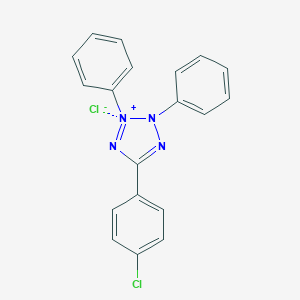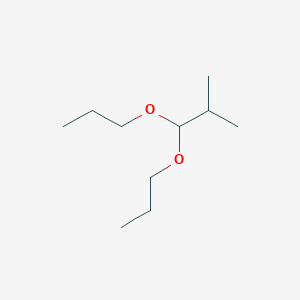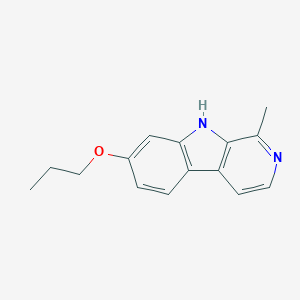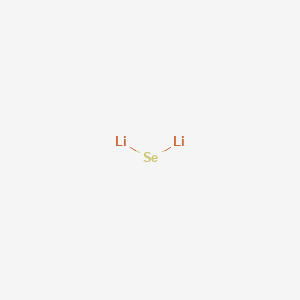
Lithium selenide
Overview
Description
Lithium selenide is an inorganic compound with the chemical formula Li₂Se. It is formed by the combination of lithium and selenium. This compound is known for its ionic nature and crystalline structure, which belongs to the anti-fluorite structure. This compound is of significant interest in both scientific and industrial communities due to its unique properties, including high ionic conductivity and electrochemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium selenide can be synthesized through several methods:
Direct Combination Reaction: Elemental lithium reacts with selenium at elevated temperatures to form this compound.
Reduction of Selenium with Lithium in Liquid Ammonia: This method involves the reduction of selenium with lithium in liquid ammonia, followed by the extraction of this compound after the evaporation of ammonia.
Reaction with Lithium Trialkylborohydride: this compound can also be synthesized by reacting elemental selenium with lithium trialkylborohydride in a solution of tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves advanced synthesis techniques such as chemical vapor deposition (CVD) or other vapor-phase processes. These methods allow for the controlled growth of this compound crystals or thin films, which are essential for various technological applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form lithium oxide and selenium dioxide.
Reduction: It can be reduced back to elemental lithium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium is replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium metal or other strong reducing agents can be used for reduction reactions.
Major Products:
Oxidation Products: Lithium oxide (Li₂O) and selenium dioxide (SeO₂).
Reduction Products: Elemental lithium and selenium.
Scientific Research Applications
Lithium selenide has a wide range of scientific research applications:
Energy Storage: Due to its high ionic conductivity and electrochemical stability, this compound is used in advanced battery technologies, including lithium-sulfur batteries and high-energy lithium batteries
Electronics: It is used in the fabrication of thin films for electronic and optical devices, including sensors and transistors.
Mechanism of Action
The mechanism by which lithium selenide exerts its effects is primarily related to its ionic conductivity and electrochemical properties. In energy storage applications, this compound acts as a solid electrolyte, facilitating the transport of lithium ions between the anode and cathode. This process is crucial for the efficient operation of lithium batteries. The high relative conductivity and solubility of the products of this compound decomposition make it an ideal prelithiation agent, preventing the loss of capacity and efficiency during the formation of the solid electrolyte interphase (SEI) .
Comparison with Similar Compounds
Lithium selenide can be compared with other similar compounds, such as:
Lithium Oxide (Li₂O): Both compounds are used in battery technologies, but this compound offers higher ionic conductivity.
Lithium Sulfide (Li₂S): Similar to this compound, lithium sulfide is used in lithium-sulfur batteries. this compound has better electrochemical stability.
Lithium Telluride (Li₂Te): Lithium telluride shares similar properties with this compound but is less commonly used due to its higher cost and lower availability.
This compound stands out due to its unique combination of high ionic conductivity, electrochemical stability, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
InChI |
InChI=1S/2Li.Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXNRZDEKZDXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li][Se][Li] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065252 | |
| Record name | Lithium selenide (Li2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12136-60-6 | |
| Record name | Lithium selenide (Li2Se) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium selenide (Li2Se) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium selenide (Li2Se) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium selenide (Li2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



